N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide
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Overview
Description
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a tetrazolopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the tetrazolopyridine moiety. Key steps include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Tetrazolopyridine Ring: This involves cyclization reactions where a suitable pyridine derivative is reacted with azide compounds under controlled conditions to form the tetrazole ring.
Final Coupling: The benzimidazole and tetrazolopyridine intermediates are coupled using reagents like coupling agents (e.g., EDC, DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under varying temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the tetrazolopyridine ring can interact with nucleic acids or proteins, disrupting their function. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole, thiabendazole, and nocodazole share the benzimidazole core and exhibit diverse biological activities.
Tetrazole Derivatives: Compounds such as losartan and candesartan contain tetrazole rings and are known for their antihypertensive properties.
Uniqueness
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to the combination of benzimidazole and tetrazolopyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H17N7O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C17H17N7O/c1-11(2)24-14-6-4-3-5-13(14)19-16(24)9-18-17(25)12-7-8-15-20-21-22-23(15)10-12/h3-8,10-11H,9H2,1-2H3,(H,18,25) |
InChI Key |
JIOYLKUITXBDPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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